3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, also known by its chemical formula C13H20N2O2, is a compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. It is characterized by a unique structure that incorporates a dimethylamino group and a phenyl dimethylcarbamate moiety. This compound is notably recognized for its role as an intermediate in the synthesis of rivastigmine, a drug used in the treatment of Alzheimer's disease.
The compound is classified under the category of carbamates, which are esters or salts of carbamic acid. It is often synthesized for research purposes and has applications in pharmacology due to its potential biological activities. The specific structural features of this compound enable it to interact with various biological targets, making it significant in drug development .
The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate typically involves multiple steps:
The molecular structure of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate can be represented as follows:
Spectroscopic data supports the characterization of this compound:
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is versatile in terms of reactivity:
The products formed depend on the specific conditions applied during these reactions.
The mechanism of action for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate primarily involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it can modulate their activity, leading to therapeutic effects. The precise pathways depend on the specific application; for example, in relation to rivastigmine, it inhibits acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
Relevant analytical techniques such as NMR and infrared spectroscopy provide detailed insights into these properties .
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate has diverse applications:
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate represents a structurally significant carbamate compound that bridges fundamental organic chemistry principles with advanced medicinal applications. This molecule features a carbamate group linked to a substituted phenyl ring bearing a dimethylaminoethyl side chain, creating a multifunctional pharmacophore with specific biochemical interactions. Originally investigated as a chemical entity in its own right, this compound gained prominence through its relationship to clinically established therapeutics, particularly rivastigmine, an FDA-approved acetylcholinesterase inhibitor for dementia treatment [3] [6]. The compound's design incorporates strategic elements that enhance blood-brain barrier penetration while maintaining targeted enzyme affinity, making it a compelling subject for pharmaceutical chemistry exploration. Its development history illustrates the rational progression from basic chemical discovery to therapeutic application, embodying key principles of medicinal chemistry optimization while excluding direct clinical applications or safety considerations from our current scope.
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate possesses a well-defined chemical identity characterized by systematic and proprietary nomenclature:
The compound features the molecular formula C₁₃H₂₀N₂O₂ and exhibits a molecular weight of 236.31 g/mol [1] [2] . Its hydrochloride salt form (C₁₃H₂₁ClN₂O₂) has a molecular weight of 272.77 g/mol and the CAS registry number 105601-13-6 [4] [8]. The structural core consists of a phenyl ring substituted at the meta-position with a 1-(dimethylamino)ethyl group and a dimethylcarbamate functionality. The chiral center at the ethyl substituent creates (R)- and (S)-enantiomers, though the compound is frequently referenced as a racemate in chemical literature unless stereochemical specification is indicated, as in PubChem CID 46844523 for the (S)-enantiomer [1] and CID 23645310 for the non-specified stereoisomer [2].
Table 1: Chemical Identifiers of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
Identifier Type | Value |
---|---|
Systematic IUPAC Name | [3-[1-(Dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate |
Molecular Formula | C₁₃H₂₀N₂O₂ |
Molecular Weight | 236.31 g/mol |
CAS Number (base) | 25081-93-0 |
CAS Number (HCl salt) | 105601-13-6 [4] [8] |
PubChem CID (base) | 23645310 [2] |
PubChem CID (S-enantiomer) | 46844523 [1] |
Common Synonyms | Rivastigmine Related Compound B; Rivastigmine Impurity B; Rivastigmine Hydrogen Tartrate Impurity B |
The molecular architecture of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate demonstrates sophisticated design principles critical to both organic synthesis and medicinal bioactivity:
Carbamate Functionality: The dimethylcarbamate group (-OC(O)N(CH₃)₂) establishes the compound as a carbamate ester derivative. This moiety confers hydrolytic stability compared to ester linkages while retaining the capacity for enzyme-targeted reactivity. Unlike simpler phenyl carbamates, the strategic meta-substitution pattern creates spatial orientation favorable for binding interactions with cholinesterase enzymes [3] [7]. The carbamate nitrogen's dimethyl substitution enhances electron-donating capacity and reduces steric hindrance compared to bulkier alkyl groups, facilitating optimal orientation within enzyme active sites [6].
Dimethylaminoethyl Side Chain: The meta-positioned 1-(dimethylamino)ethyl group (-CH(CH₃)N(CH₃)₂) contributes essential molecular polarity and cationic potential when protonated. This structural element significantly enhances water solubility compared to non-aminated analogs and facilitates blood-brain barrier penetration through both passive diffusion and active transport mechanisms [6]. The ethyl linker provides conformational flexibility, allowing the terminal dimethylamino group to adopt optimal positioning for ionic interactions with biological targets.
Stereochemical Considerations: The chiral center at the ethyl group's carbon creates distinct (R)- and (S)-enantiomers with potentially differential biological activities. While the (S)-enantiomer configuration demonstrates enhanced binding to acetylcholinesterase based on related compounds, the racemic form remains pharmacologically relevant as a synthetic intermediate and reference standard . Molecular weight (236.31 g/mol) and calculated partition coefficient (LogP ≈ 1.8) situate this compound within Lipinski's "Rule of Five" parameters for drug-likeness, supporting its pharmaceutical utility [6].
Table 2: Key Structural Elements and Their Functional Contributions
Structural Element | Chemical Features | Functional Significance |
---|---|---|
Dimethylcarbamate Group | -OC(O)N(CH₃)₂; meta-substituted | Hydrolytically stable electrophile; forms transient covalent bonds with serine hydroxyl in cholinesterases |
Dimethylaminoethyl Side Chain | -CH(CH₃)N(CH₃)₂; chiral center | Tertiary amine enables salt formation; protonation enhances water solubility; facilitates CNS penetration |
Phenyl Ring | Meta-disubstituted aromatic core | Provides rigid scaffold for optimal spatial separation of functional groups; π-stacking interactions |
Molecular Properties | MW: 236.31 g/mol; LogP ≈ 1.8 | Compliant with drug-likeness parameters; balanced hydrophilicity/lipophilicity |
The compound serves as a structural bridge between natural alkaloids and synthetic pharmaceuticals. It retains the carbamate pharmacophore of physostigmine (a natural alkaloid from Physostigma venenosum) while incorporating strategic modifications that enhance metabolic stability and reduce toxicity [3]. The dimethylaminoethyl side chain distinguishes it from simpler phenyl carbamates, enabling selective interaction with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes in the central nervous system [3] [7]. This dual inhibitory potential underpins its significance as a precursor to brain-region selective therapeutics with prolonged duration of action.
The development trajectory of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate reflects the evolution of carbamate chemistry from botanical toxicants to neurological therapeutics:
Natural Product Precursors (19th Century): Research into carbamate compounds originated with investigations of the Calabar bean (Physostigma venenosum), used in West African ordeal trials. Isolation of physostigmine in 1864 revealed its carbamate structure and potent cholinesterase inhibitory properties [3]. Similarly, the discovery of galantamine from snowdrop plants (Galanthus nivalis) by Soviet scientists in 1947 provided additional cholinesterase-inhibiting scaffolds, though neither compound offered ideal therapeutic profiles due to side effects and bioavailability limitations [3].
Rational Drug Design (1980s): The modern history of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate began with systematic structural modifications of physostigmine by Dr. Marta Weinstock-Rosin at Hebrew University. Recognizing physostigmine's limitations—including short duration, peripheral cholinergic effects, and chemical instability—her team pursued semi-synthetic derivatives with improved brain selectivity and pharmacokinetics [3]. Introduction of the dimethylaminoethyl substituent represented a strategic innovation, creating compounds that demonstrated reversible enzyme inhibition with brain-region selectivity. This period saw the synthesis and preliminary pharmacological evaluation of the compound as a key intermediate toward optimized therapeutics [3] [6].
Synthetic Advancements (1990s): Efficient synthetic routes to 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate were developed to support pharmaceutical development. One significant pathway described by researchers involved:
Table 3: Historical Timeline of Key Developments
Time Period | Milestone Achievement | Research Context |
---|---|---|
1864 | Physostigmine isolation from Calabar bean | Identification of natural carbamate cholinesterase inhibitor [3] |
1947 | Galantamine discovery from snowdrop plants | Alternative natural source for cholinesterase inhibition [3] |
1980s | Rational design of semi-synthetic derivatives | Structural optimization program by Weinstock-Rosin targeting brain-selective analogs [3] |
1990s | Synthetic route development | Establishment of scalable synthesis for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate intermediates [6] [7] |
2000 | Rivastigmine (Exelon®) FDA approval | Clinical validation of carbamate-based dementia treatment [3] |
Post-2000 | Pharmacopeial impurity designation | Regulatory recognition as Rivastigmine Related Compound B |
The compound's historical significance extends beyond its role as a synthetic intermediate. It represents a deliberate departure from first-generation cholinesterase inhibitors like tacrine, which exhibited hepatotoxicity concerns. By preserving the carbamate's mechanism-based inhibition while optimizing the substituent pattern for CNS selectivity, this structural framework demonstrated how medicinal chemistry rational design could overcome limitations of both natural products and early synthetic agents [3] [6]. Current research continues to explore structural analogs for extended applications, though the core compound remains established as a reference point in cholinesterase inhibitor development and quality control.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3